molecular formula C10H9NO4 B8800424 5,7-Dimethoxy-4H-benzo[d][1,3]oxazin-4-one

5,7-Dimethoxy-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B8800424
M. Wt: 207.18 g/mol
InChI Key: WLATYOKXNUFAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381730B2

Procedure details

A mixture of 1.0 g (5.07 mmol) of 4,6-dimethoxy-anthranilic acid, as prepared in Example 3, and 15 ml of triethylorthoformate (90.2 mmol) was heated to 140° C. for 4 h. The volatiles were evaporated under reduced pressure to give 0.8 g of 5,7-dimethoxy-3,1-benzoxazine-4-one as a yellow solid (76% yield), which was used without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:14])[C:6](=[C:10]([O:12][CH3:13])[CH:11]=1)[C:7]([OH:9])=[O:8].[CH2:15](OC(OCC)OCC)C>>[CH3:13][O:12][C:10]1[C:6]2[C:7](=[O:9])[O:8][CH:15]=[N:14][C:5]=2[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=C(C1)OC)N
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC2=C1C(OC=N2)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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